molecular formula C10H19NO4 B3231268 3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester CAS No. 131545-52-3

3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester

Cat. No. B3231268
Key on ui cas rn: 131545-52-3
M. Wt: 217.26 g/mol
InChI Key: PWUQRVBCAROKBZ-UHFFFAOYSA-N
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Patent
US06369034B1

Procedure details

Scheme 2 shows a method by which the compounds of the present invention can be prepared, by illustrating the synthesis of Example 4, methyl 3-([(2S)-2-[(benzyloxy)carbonyl]amino-3-(1H-4-imidazolyl)propanoyl]-2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethylamino)propanoate. Reaction of β-alanine methyl ester hydrochloride with t-butyl bromoacetate was carried out in methylene chloride in the presence of triethylamine as the base to give 3-(tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester which was then coupled to Cbz-His(trityl) in methylene chloride/acetonitrile with HBTU as coupling agent, and triethylamine as the base. The resulting product was treated with 95% aqueous TFA, to remove the trityl and the t-butyl groups, followed by coupling with β,β-dimethylphenethylamine in methylene chloride/dimethylformamide, with HBTU as coupling agent, and diisopropylethylamine as the base to give the desired product.
Name
methyl 3-([(2S)-2-[(benzyloxy)carbonyl]amino-3-(1H-4-imidazolyl)propanoyl]-2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethylamino)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(N[C@@H](CC1N=CNC=1)C(N(CC(NCC(C)(C1C=CC=CC=1)C)=O)CCC(OC)=O)=O)=O)C1C=CC=CC=1.Cl.[CH3:43][O:44][C:45](=[O:49])[CH2:46][CH2:47][NH2:48].Br[CH2:51][C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53].C(N(CC)CC)C>C(Cl)Cl>[CH3:43][O:44][C:45](=[O:49])[CH2:46][CH2:47][NH:48][CH2:51][C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53] |f:1.2|

Inputs

Step One
Name
methyl 3-([(2S)-2-[(benzyloxy)carbonyl]amino-3-(1H-4-imidazolyl)propanoyl]-2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethylamino)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N[C@H](C(=O)N(CCC(=O)OC)CC(=O)NCC(C)(C1=CC=CC=C1)C)CC=1N=CNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CCN)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
COC(CCNCC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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